molecular formula C26H26N2O4 B12161366 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12161366
M. Wt: 430.5 g/mol
InChI Key: VICTXBVJRZSLNH-UHFFFAOYSA-N
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Description

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that combines the structural features of chromen and carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Chromen Derivative: The chromen moiety can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester in the presence of a base, followed by cyclization.

    Preparation of the Carbazole Derivative: The carbazole moiety is often synthesized via the Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone.

    Coupling Reaction: The final step involves the coupling of the chromen and carbazole derivatives through an ether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities, which are valuable in medicinal chemistry.

Medicine

Due to its potential biological activities, this compound could be investigated for therapeutic applications. It might act on specific molecular targets, offering new treatments for various diseases.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are useful in electronics and photonics.

Mechanism of Action

The mechanism by which 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chromen and carbazole moieties could engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
  • Methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate
  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate

Uniqueness

Compared to similar compounds, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide stands out due to the presence of both chromen and carbazole moieties

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-(2-oxo-4-propylchromen-7-yl)oxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C26H26N2O4/c1-2-6-16-13-25(30)32-23-14-17(11-12-18(16)23)31-15-24(29)27-22-10-5-8-20-19-7-3-4-9-21(19)28-26(20)22/h3-4,7,9,11-14,22,28H,2,5-6,8,10,15H2,1H3,(H,27,29)

InChI Key

VICTXBVJRZSLNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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